N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine
Overview
Description
N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine is a chemical compound known for its versatile applications in scientific research. It is a biotin-specific thiol-containing reagent used to biotinylate different proteins through artificially induced or natural sulfhydryl groups. This compound is particularly valuable in bioconjugation, enabling the precise labeling and detection of biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine involves the reaction of biotin hydrazide with maleimidohexanoic acid. The reaction typically occurs in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine primarily undergoes bioconjugation reactions, where it reacts with sulfhydryl groups on proteins or peptides. This reaction forms a stable thioether linkage, making it highly efficient for biotinylation.
Common Reagents and Conditions
Reagents: N,N’-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), dimethylformamide (DMF)
Conditions: Temperature range of 0-25°C, solvent such as DMF
Major Products
Scientific Research Applications
N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine has a wide range of applications in scientific research:
Chemistry: Used as a biotinylation reagent for labeling and detecting biomolecules.
Biology: Facilitates the study of protein interactions and functions by enabling the biotinylation of proteins and peptides.
Medicine: Employed in diagnostic assays and therapeutic research to label and detect specific biomolecules.
Industry: Utilized in the production of biotinylated products for research and diagnostic purposes.
Mechanism of Action
The mechanism of action of N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine involves the formation of a stable thioether linkage with sulfhydryl groups on proteins or peptides. This bioconjugation process allows for the precise labeling and detection of biomolecules. The maleimide group reacts specifically with sulfhydryl groups, while the biotin moiety enables subsequent detection using streptavidin-based methods .
Comparison with Similar Compounds
Similar Compounds
- N-Biotinoyl-N’-(6-maleimidohexanoyl)hydrazide
- Biotin-dPEG®3-MAL
- Biotin-dPEG®11-MAL
- Biotin-dPEG®23-MAL
- (+)-Biotin hydrazide
- Biotin Polyethyleneoxide Iodoacetamide
- N-Ethylmaleimide
- Biotin-NHS
Uniqueness
N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine is unique due to its specific reactivity with sulfhydryl groups and its ability to form stable thioether linkages. This specificity and stability make it an ideal reagent for biotinylation applications, providing reliable and efficient labeling of biomolecules .
Properties
IUPAC Name |
N'-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-6-(2,5-dioxopyrrol-1-yl)hexanehydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O5S/c26-15(7-2-1-5-11-25-17(28)9-10-18(25)29)23-24-16(27)8-4-3-6-14-19-13(12-31-14)21-20(30)22-19/h9-10,13-14,19H,1-8,11-12H2,(H,23,26)(H,24,27)(H2,21,22,30)/t13-,14-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPZWEFPQRDVHR-NJSLBKSFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NNC(=O)CCCCCN3C(=O)C=CC3=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NNC(=O)CCCCCN3C(=O)C=CC3=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50922208 | |
Record name | 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[1-hydroxy-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentylidene]hexanehydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50922208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116919-18-7 | |
Record name | N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116919187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[1-hydroxy-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentylidene]hexanehydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50922208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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